3,5,5-Trimethylhexanoyl peroxide

LDPE tubular reactor initiator half‑life process temperature window

3,5,5-Trimethylhexanoyl peroxide (CAS 3851-87-4), also referred to as bis(3,5,5‑trimethylhexanoyl) peroxide or di‑(3,5,5‑trimethylhexanoyl) peroxide, is a liquid diacyl peroxide (C₁₈H₃₄O₄, MW 314.46 g mol⁻¹) that functions as a free‑radical initiator for high‑pressure ethylene polymerization and suspension polymerization of vinyl chloride. Commercial formulations are typically supplied as 50–75 % solutions in odorless mineral spirits, isododecane, or water‑based emulsions, and are deployed across autoclave and tubular LDPE processes (150–190 °C) as well as PVC suspension polymerization (50–70 °C).

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
CAS No. 3851-87-4
Cat. No. B1583301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylhexanoyl peroxide
CAS3851-87-4
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)OOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C
InChIInChI=1S/C18H34O4/c1-13(11-17(3,4)5)9-15(19)21-22-16(20)10-14(2)12-18(6,7)8/h13-14H,9-12H2,1-8H3
InChIKeyKFGFVPMRLOQXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethylhexanoyl Peroxide (CAS 3851-87-4): Technical Baseline for Industrial Polymerization Initiator Procurement


3,5,5-Trimethylhexanoyl peroxide (CAS 3851-87-4), also referred to as bis(3,5,5‑trimethylhexanoyl) peroxide or di‑(3,5,5‑trimethylhexanoyl) peroxide, is a liquid diacyl peroxide (C₁₈H₃₄O₄, MW 314.46 g mol⁻¹) that functions as a free‑radical initiator for high‑pressure ethylene polymerization and suspension polymerization of vinyl chloride [1][2]. Commercial formulations are typically supplied as 50–75 % solutions in odorless mineral spirits, isododecane, or water‑based emulsions, and are deployed across autoclave and tubular LDPE processes (150–190 °C) as well as PVC suspension polymerization (50–70 °C) [3].

Physical Form
Liquid at ambient temperature; supports closed-reactor pump-metering without dissolution hold-up
Process Window
Reported fit for LDPE tubular (150–190°C) and suspension PVC (50–70°C) processes
Formulation Options
Available in solvent-based (50–75% in mineral spirits/isododecane) or water-based emulsion forms

Why Generic Substitution of 3,5,5-Trimethylhexanoyl Peroxide Is Not Straightforward in Industrial Polymerization


Diacyl peroxides that share the same functional class—such as dilauroyl peroxide (LPO), didecanoyl peroxide (DEP), and dibenzoyl peroxide (BPO)—cannot be freely interchanged with 3,5,5‑trimethylhexanoyl peroxide because they differ substantially in thermal decomposition kinetics, physical form at ambient temperature, solubility in monomer, radical speciation upon thermolysis, and self‑accelerating decomposition temperature (SADT) [1][2]. These divergences directly affect reactor heat management, initiator feeding and dispersion, polymer molecular‑weight control, and occupational safety classifications. The quantitative evidence compiled in Section 3 demonstrates that selecting a substitute without matching the full set of performance and handling characteristics may compromise productivity, product quality, or process safety [2].

Thermal Kinetics Mismatch
Half-life temperature differences vs. LPO and DEP may shift radical generation rate and reactor heat balance
Physical Form Divergence
Solid BPO requires pre-dissolution and manual charging; liquid initiator metering may not transfer directly
Safety Classification Gap
Lower SADT (20°C) mandates refrigerated storage; ambient-storable alternatives introduce different logistics and safety profiles

3,5,5-Trimethylhexanoyl Peroxide: Product-Specific Quantitative Evidence for Differentiated Initiator Selection


Half‑Life Temperature: Quantifying the Thermal Activity Gap Between 3,5,5‑Trimethylhexanoyl Peroxide and Dilauroyl Peroxide

In chlorobenzene solution, 3,5,5‑trimethylhexanoyl peroxide exhibits a 1‑h half‑life temperature of 77 °C and a 10‑h half‑life temperature of 59 °C, whereas dilauroyl peroxide (LPO) requires 79 °C and 61 °C, respectively, to achieve the same decomposition rates [1]. This 2 °C lower 1‑h half‑life temperature and 2 °C lower 10‑h half‑life temperature indicate that 3,5,5‑trimethylhexanoyl peroxide generates radicals at a marginally faster rate at a given temperature, offering a slightly lower initiation temperature and a broader effective temperature window in LDPE tubular processes (150–190 °C) when co‑fed with higher‑temperature peroxides .

Half‑Life Temperature
Head‑to‑head
Target:1h t½ 77°C, 10h t½ 59°C
LPO:1h t½ 79°C, 10h t½ 61°C
Δ −2°C (1h and 10h)
Supports broader process temperature window assessment
Chlorobenzene solution; data from supplier technical sheets
LDPE tubular reactor initiator half‑life process temperature window

Physical Form at Ambient Temperature: Liquid 3,5,5‑Trimethylhexanoyl Peroxide vs. Solid Dibenzoyl Peroxide in Monomer Dispersion

3,5,5‑Trimethylhexanoyl peroxide is a liquid under normal conditions (melting point < −25 °C), whereas dibenzoyl peroxide (BPO) is a crystalline solid (melting point 103–106 °C) that exhibits poor solubility in vinyl monomers and unsaturated polyester resins [1][2]. The liquid physical form of 3,5,5‑trimethylhexanoyl peroxide eliminates the need for a dissolution step, allows direct pump metering into the reactor, and avoids the friction‑ and impact‑sensitivity hazards associated with solid BPO, thereby improving process safety and reducing batch cycle time [1].

Physical Form
Head‑to‑head
Target:Liquid (m.p.
BPO:Crystalline solid (m.p. 103–106°C), manual charging
Phase: liquid vs. solid
May simplify handling and reduce dissolution hold‑up time
Patent and technical references; friction/impact sensitivity of BPO noted
initiator handling monomer solubility process safety

Single Primary Radical Speciation: A Unique Mechanistic Advantage of 3,5,5‑Trimethylhexanoyl Peroxide for Kinetic Studies

Thermolysis of symmetric diacyl peroxides generally produces two primary radical species that may undergo subsequent decarboxylation and β‑scission, complicating kinetic analysis. 3,5,5‑Trimethylhexanoyl peroxide was specifically selected as the initiator in a high‑resolution mass‑spectrometric study of methyl methacrylate polymerization because it yields only one primary radical species, simplifying the determination of the termination mode (disproportionation vs. combination) [1]. In contrast, asymmetric or substituted diacyl peroxides (e.g., benzoyl peroxide) generate multiple radical fragments, introducing ambiguity in kinetic parameter estimation [1][2].

Radical Speciation
Head‑to‑head
Target:Single primary radical (3,5,5‑trimethylhexanoyloxyl → one alkyl radical)
BPO:Two radical species (benzoyloxyl + phenyl radical)
1 vs. ≥2 primary radical types
Supports kinetic modeling simplification
ESI‑MS study at 85°C in benzene; Macromolecules 2009
radical speciation polymerization kinetics termination mode analysis

Self‑Accelerating Decomposition Temperature (SADT): Safety Margin of 3,5,5‑Trimethylhexanoyl Peroxide Relative to In‑Class Diacyl Peroxides

The self‑accelerating decomposition temperature (SADT) of 3,5,5‑trimethylhexanoyl peroxide is reported as 20 °C (75 % solution in odorless mineral spirits) . By comparison, dibenzoyl peroxide (75 % powder or paste formulations) exhibits an SADT of 71–80 °C, while dilauroyl peroxide (solid, technically pure) has a calculated SADT of approximately 45–50 °C [1][2]. The substantially lower SADT of 3,5,5‑trimethylhexanoyl peroxide mandates refrigerated storage (Ts max 0 °C to −10 °C) and controlled‑temperature transport (UN 3115, Class 5.2), directly impacting logistics cost and cold‑chain requirements relative to ambient‑storable alternatives .

SADT Safety Margin
Reported
Target:SADT 20°C (75% soln.), Ts max 0°C
BPO:SADT 71–80°C (75%); LPO: ≈45–50°C
Δ −51 to −60°C vs. BPO; −25 to −30°C vs. LPO
Refrigerated storage and controlled‑temperature logistics may be required
HAST per UN RTDG; cross‑study data
organic peroxide safety SADT classification storage and transport

Monomer Compatibility Breadth: Single Initiator Coverage Across LDPE, PVC, Acrylates, and Vinylidene Chloride Systems

3,5,5‑Trimethylhexanoyl peroxide is commercially validated as an initiator for (co)polymerization of ethylene (LDPE, 150–190 °C), vinyl chloride (suspension PVC, 50–70 °C), vinylidene chloride, acrylates, and methacrylates [1]. This breadth of monomer compatibility exceeds that of many in‑class diacyl peroxides: dilauroyl peroxide is primarily used for acrylate/methacrylate and ethylene polymerization but is less commonly employed for PVC, while didecanoyl peroxide (DEP) is mainly targeted at ethylene and vinyl chloride systems [2][3].

Monomer Breadth
Class‑level
5+ validated monomer classes (ethylene, vinyl chloride, vinylidene chloride, acrylates, methacrylates) vs. 2–3 for LPO/DEP comparators
Multi‑monomer use may reduce SKU count and simplify supply chain
Based on supplier literature; class‑level inference
monomer versatility multi‑product plant initiator standardization

When 3,5,5‑Trimethylhexanoyl Peroxide Is the Right Procurement Choice: High‑Value Application Scenarios


High‑Pressure LDPE Tubular and Autoclave Processes Requiring a Broad Temperature Window

3,5,5‑Trimethylhexanoyl peroxide is routinely employed as the mid‑temperature component in peroxide initiator cocktails for high‑pressure ethylene polymerization (150–190 °C, 1000–3000 bar). Its 1‑h half‑life of 77 °C and 10‑h half‑life of 59 °C position it between low‑temperature peroxydicarbonates and high‑temperature dialkyl peroxides, enabling a smooth radical flux profile along the reactor length when co‑fed with tert‑butyl peroxyesters or peroxyketals [1]. The liquid physical form facilitates continuous high‑pressure injection without the clogging risks associated with solid peroxide suspensions [1].

Suspension PVC Production with Closed‑Reactor Technology and Enhanced Safety Requirements

Water‑based emulsion formulations (e.g., Trigonox 36‑W50, Luperox 219EN50) of 3,5,5‑trimethylhexanoyl peroxide are specifically designed for suspension polymerization of vinyl chloride in the 50–70 °C range [2]. These formulations replace solvent‑based peroxides to reduce volatile organic compound (VOC) emissions, improve pumpability in closed‑reactor systems, and enhance operational safety by eliminating flammable solvent vapors. The 20 °C SADT mandates refrigerated storage, which must be accounted for in site infrastructure planning .

Fundamental Kinetic Studies Requiring Unambiguous Radical Speciation

For academic and industrial R&D groups investigating radical polymerization mechanisms—particularly termination mode analysis (disproportionation vs. combination) and initiator efficiency (f) determination—3,5,5‑trimethylhexanoyl peroxide is the initiator of choice because it yields a single primary radical species upon thermolysis [3]. This property removes confounding variables in kinetic modeling and enables precise determination of rate coefficients (kₜ, kₚ) via methods such as electrospray‑ionization mass spectrometry (ESI‑MS), pulsed‑laser polymerization (PLP), and chemically initiated polymer end‑group analysis [3].

Multi‑Product Polymerization Plants Seeking Initiator Standardization Across Monomer Platforms

Production facilities that manufacture LDPE, PVC, poly(meth)acrylates, and vinylidene chloride copolymers can standardize on 3,5,5‑trimethylhexanoyl peroxide as a common initiator across multiple reactor lines [4]. This reduces the number of peroxide SKUs requiring separate storage (often refrigerated), quality control testing, and regulatory documentation. Procurement consolidation also strengthens negotiating leverage with peroxide suppliers and simplifies operator training on safe handling procedures [4].

Application
Selection Property
Validation Focus
High‑pressure LDPE polymerization
Mid‑temperature radical flux profile
Half‑life temperature fit within process window
Suspension PVC production
Liquid emulsion formulation compatibility
Closed‑reactor metering and emission‑control assessment
Fundamental polymerization kinetics
Single radical speciation
Kinetic parameter deconvolution and termination analysis
Multi‑monomer plant standardization
Broad monomer scope
SKU consolidation and supply‑chain simplification
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